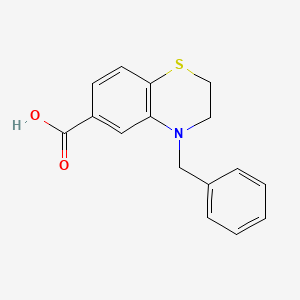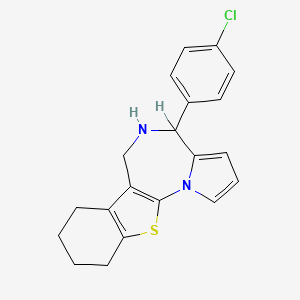
4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with a benzyl group at the 4-position and a carboxylic acid group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzyl halides in the presence of a base to form the benzothiazine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
科学的研究の応用
4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
4-benzyl-3,4-dihydro-2H-1,4-benzothiazine: Lacks the carboxylic acid group, which may affect its biological activity and solubility.
3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid: Lacks the benzyl group, which may influence its binding properties and overall activity.
4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, potentially altering its chemical reactivity and biological effects.
Uniqueness
The presence of both the benzyl group and the carboxylic acid group in 4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-benzyl-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16(19)13-6-7-15-14(10-13)17(8-9-20-15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCQWGIRWMSHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1CC3=CC=CC=C3)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-dimethyl-6-(4-methylbenzyl)-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B7878121.png)
![[6-(4-fluorobenzyl)-5,7-dimethyl-1-oxo-1,6-dihydro-2H-pyrrolo[3,4-d]pyridazin-2-yl]acetic acid](/img/structure/B7878129.png)
![3-(3,4-dimethyl-7-oxo-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl)propanoic acid](/img/structure/B7878133.png)
![1-[(2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B7878138.png)
![4-{[(6-chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]amino}benzoic acid](/img/structure/B7878139.png)
![4-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7878140.png)

![7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene](/img/structure/B7878153.png)
![ethyl 1-[(1,5-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B7878157.png)
![1-(3-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7878164.png)
![2-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7878173.png)


![3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B7878218.png)
